N-[4-(aminosulfonyl)phenyl]-2-[hydroxy(diphenyl)acetyl]hydrazinecarbothioamide
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Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-[hydroxy(diphenyl)acetyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.09259748 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antioxidant Agents Further research into novel thiosemicarbazones, which are closely related to the N-[4-(aminosulfonyl)phenyl]-2-[hydroxy(diphenyl)acetyl]hydrazinecarbothioamide structure, has demonstrated their potential as antibacterial and antioxidant agents. The studied compounds exhibited significant inhibition potency against Gram-positive pathogens and showed promising antioxidant activity against radical species. This suggests their applicability in developing treatments or supplements with antibacterial and antioxidant capabilities (Karaküçük-İyidoğan et al., 2014).
Corrosion Inhibition The application of similar compounds in corrosion inhibition has been documented, where thiosemicarbazides demonstrated effectiveness in protecting mild steel in acidic solutions. This research indicates the potential of such compounds in industrial applications, particularly in extending the life of metal structures and components by preventing corrosion. The study detailed the efficiency of these inhibitors and their adsorption properties, aligning with the Langmuir adsorption isotherm, which provides insights into the protective layer formation on metal surfaces (Ebenso et al., 2010).
Anticancer and Antioxidant Effects Research into benzene sulfonamide derivatives, which share a functional similarity with this compound, has identified potential anticancer and antioxidant effects. A study synthesized new sulfonamide drugs and found two derivatives exhibiting potent anticancer effects against MCF-7 breast carcinoma cell lines, while also showing low antioxidant activities. These findings underscore the therapeutic potential of these compounds in cancer treatment, highlighting the dual roles such compounds can play in both therapeutic and antioxidant contexts (Mohamed et al., 2022).
Properties
IUPAC Name |
1-[(2-hydroxy-2,2-diphenylacetyl)amino]-3-(4-sulfamoylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c22-31(28,29)18-13-11-17(12-14-18)23-20(30)25-24-19(26)21(27,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,27H,(H,24,26)(H2,22,28,29)(H2,23,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKYLUUGMPWVPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC(=S)NC3=CC=C(C=C3)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.